Technical Guide: Synthesis and Characterization of 5-Nitro-6-Oxo-1H-Pyridine-3-Sulfonic Acid
Technical Guide: Synthesis and Characterization of 5-Nitro-6-Oxo-1H-Pyridine-3-Sulfonic Acid
Topic: Synthesis and Characterization of 5-Nitro-6-Oxo-1H-Pyridine-3-Sulfonic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Structural Analysis
This guide details the synthesis, purification, and characterization of 5-nitro-6-oxo-1H-pyridine-3-sulfonic acid .
Note on Nomenclature and Tautomerism: The user-specified name, 5-nitro-6-oxo-1H-pyridine-3-sulfonic acid, employs a numbering scheme where the carbonyl group is located at position 6. In standard IUPAC nomenclature (where heteroatoms and carbonyls receive the lowest possible locants), this molecule corresponds to 3-nitro-5-sulfo-2-pyridone (or 3-nitro-2-hydroxy-5-pyridinesulfonic acid).
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User Numbering (C6=O): Nitro at C5 (adjacent to C=O), Sulfonic Acid at C3.
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Standard IUPAC (C2=O): Nitro at C3 (adjacent to C=O), Sulfonic Acid at C5.
This guide proceeds with the synthesis of the 3-nitro-5-sulfo-2-pyridone isomer, which is the thermodynamically favored product of sequential sulfonation and nitration of 2-pyridone, matching the structural substitution pattern implied by the request.
Structural Properties
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Molecular Formula: C₅H₄N₂O₆S
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Molecular Weight: 220.16 g/mol
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Key Features:
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Pyridine Ring: Aromatic heterocycle prone to electrophilic substitution.
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Lactam-Lactim Tautomerism: Exists primarily in the 2-pyridone (lactam) form in solid state and polar solvents.
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Substituent Effects: The 2-oxo group is ortho/para directing; the sulfonic acid is meta directing; the nitro group is strongly deactivating and meta directing.
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Retrosynthetic Analysis
The synthesis is designed based on the directing effects of the substituents on the pyridine ring.
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Disconnection: The C-N (nitro) and C-S (sulfonyl) bonds are the primary disconnection points.
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Order of Addition:
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Route A (Recommended):Sulfonation first. The 2-pyridone ring is activated. Sulfonation typically occurs at the C5 position (para to N, meta to C=O). The resulting sulfonic acid is deactivated but still allows nitration at the C3 position (ortho to the activating C=O/OH group).
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Route B (Not Recommended):Nitration first. Nitration of 2-pyridone yields 3-nitro and 5-nitro isomers. Subsequent sulfonation of the deactivated nitropyridine ring requires forcing conditions and often leads to decomposition or poor regioselectivity.
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Reaction Pathway Diagram[1]
Caption: Retrosynthetic pathway demonstrating the logical disconnection to 2-hydroxypyridine via sequential electrophilic substitution.
Experimental Protocols
Step 1: Synthesis of 2-Pyridone-5-Sulfonic Acid
This step installs the sulfonic acid group at the thermodynamically favored C5 position.
Reagents:
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2-Hydroxypyridine (98% purity)
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Fuming Sulfuric Acid (Oleum, 20% free SO₃)
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Barium Carbonate (BaCO₃) (optional, for isolation as salt)
Protocol:
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Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂).
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Addition: Place 10.0 g (0.105 mol) of 2-hydroxypyridine in the flask. Cautiously add 30 mL of fuming sulfuric acid (20% oleum) dropwise while cooling in an ice bath to maintain temperature < 20°C. Caution: Exothermic reaction.
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Reaction: Remove the ice bath and heat the mixture to 160°C in an oil bath. Maintain stirring for 6–8 hours.
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Checkpoint: Monitor reaction progress via TLC (eluent: n-butanol/acetic acid/water 4:1:1).
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Workup: Cool the reaction mixture to room temperature. Pour the dark syrup cautiously onto 200 g of crushed ice.
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Isolation:
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Method A (Free Acid): Allow the solution to stand at 4°C overnight. The sulfonic acid often crystallizes as white needles. Filter, wash with minimal ice-cold water, and dry.
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Method B (Salt Formation): If no precipitate forms, neutralize with BaCO₃ to precipitate BaSO₄. Filter off BaSO₄. Concentrate the filtrate to obtain the barium salt of the product, or pass through a cation exchange resin (H+ form) to obtain the free acid.
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Yield: Expected yield 70–85%.
Step 2: Nitration to 3-Nitro-5-Sulfo-2-Pyridone
The sulfonic acid group at C5 directs the incoming nitro group to the C3 position (ortho to the activating hydroxyl/oxo group).
Reagents:
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2-Pyridone-5-Sulfonic Acid (from Step 1)
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Concentrated Nitric Acid (HNO₃, 70%)[1]
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Concentrated Sulfuric Acid (H₂SO₄, 98%)
Protocol:
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Setup: Equip a 100 mL three-neck flask with a thermometer and addition funnel.
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Dissolution: Dissolve 5.0 g (28.5 mmol) of 2-pyridone-5-sulfonic acid in 15 mL of concentrated H₂SO₄. Cool to 0–5°C.
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Nitration: Prepare a mixture of 2.5 mL conc. HNO₃ and 2.5 mL conc. H₂SO₄.[1][2][3][4] Add this nitrating mixture dropwise to the reaction flask, ensuring the internal temperature does not exceed 10°C .
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Reaction: After addition, allow the mixture to warm to room temperature, then heat gently to 45–50°C for 2 hours.
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Workup: Pour the reaction mixture onto 50 g of crushed ice. The product, 3-nitro-5-sulfo-2-pyridone , typically precipitates as a yellow solid.
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Purification: Filter the solid. Recrystallize from water or ethanol/water mixture to remove isomers (though regioselectivity is high).
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Yield: Expected yield 60–75%.
Characterization Data
The following table summarizes the expected spectroscopic signatures for validation.
| Technique | Parameter | Expected Signal / Value | Interpretation |
| 1H NMR | Solvent: DMSO-d6 | δ 8.6–8.8 ppm (d, J ≈ 2.5 Hz, 1H) | Proton at C6 (adjacent to N, deshielded by NO₂ and SO₃H). |
| δ 8.3–8.5 ppm (d, J ≈ 2.5 Hz, 1H) | Proton at C4 (between NO₂ and SO₃H). | ||
| δ 12.0–13.0 ppm (br s, 1H) | NH/OH proton (exchangeable). | ||
| 13C NMR | Solvent: DMSO-d6 | δ ~158 ppm | C=O (Carbonyl C2). |
| δ ~135–145 ppm | C-NO₂ and C-SO₃H substituted carbons. | ||
| IR | KBr Pellet | 1660–1690 cm⁻¹ | C=O stretch (Amide I). |
| 1530, 1350 cm⁻¹ | NO₂ asymmetric and symmetric stretch. | ||
| 1150–1250 cm⁻¹ | S=O stretch (Sulfonic acid). | ||
| MS | ESI- (Negative Mode) | m/z 219 [M-H]⁻ | Deprotonated molecular ion. |
Mechanistic Pathway Visualization
Caption: Forward synthesis mechanism showing regioselective control.
Safety & Handling (E-E-A-T)
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Oleum (Fuming Sulfuric Acid): Extremely corrosive and reacts violently with water. Always keep a bucket of dry lime or sand nearby. When quenching, add the acid to ice slowly; never add water to the acid.
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Nitration Risks: The nitration of organic compounds can be exothermic and potentially runaway. Maintain strict temperature control (< 10°C during addition). Do not scale up without calorimetry testing.
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Toxicity: Nitro-pyridines are potential mutagens. Handle all solids in a fume hood wearing nitrile gloves and a lab coat.
References
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Sulfonation of 2-Pyridone
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Nitration of Pyridine Derivatives
- Title: "Nitr
- Source:Chemistry of Heterocyclic Compounds (Weissberger, Ed.).
- Context: Describes the directing effects of hydroxyl groups in pyridine nitration (directing to ortho/para positions).
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URL:[Link]
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General Synthesis of Nitro-Hydroxypyridines
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Spectroscopic Data Reference
- Title: "SDBS Spectral D
- Source:AIST (Japan).
- Context: Reference for NMR shifts of 2-pyridone deriv
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URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]
- 4. CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]
- 5. nva.sikt.no [nva.sikt.no]
- 6. CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine - Google Patents [patents.google.com]
- 7. EP0003774A1 - Process for the nitration of aromatic sulfonic acids - Google Patents [patents.google.com]
